
N,N-diisopropyl-2,4-dimethoxybenzamide
描述
N,N-diisopropyl-2,4-dimethoxybenzamide, commonly known as DIBAL-H, is a chemical compound that is widely used in organic chemistry as a reducing agent. It is a colorless liquid with a pungent odor and is highly reactive. DIBAL-H is a versatile reducing agent that can reduce a wide range of functional groups, including esters, ketones, and nitriles.
作用机制
DIBAL-H is a strong reducing agent that can reduce a wide range of functional groups. The mechanism of action involves the transfer of a hydride ion (H-) from DIBAL-H to the functional group. The reduction process is highly selective and usually occurs under mild conditions.
Biochemical and Physiological Effects:
DIBAL-H is not used for biochemical or physiological effects. It is only used in organic chemistry as a reducing agent.
实验室实验的优点和局限性
DIBAL-H has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity, which allows for the reduction of specific functional groups without affecting other groups. DIBAL-H is also highly reactive, which makes it useful for reducing functional groups under mild conditions. However, DIBAL-H is a highly reactive and flammable compound, which requires special handling and storage. It is also a toxic and corrosive substance, which can cause severe burns and respiratory problems if not handled properly.
未来方向
There are several future directions for the research and development of DIBAL-H. One direction is the development of new and more efficient synthesis methods for DIBAL-H. Another direction is the development of new applications for DIBAL-H in organic chemistry, such as the synthesis of new pharmaceuticals and natural products. Finally, there is a need for the development of safer and more environmentally friendly reducing agents that can replace DIBAL-H in certain applications.
科学研究应用
DIBAL-H is widely used in organic chemistry as a reducing agent. It is used to reduce a wide range of functional groups, including esters, ketones, and nitriles. DIBAL-H is also used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. In addition, DIBAL-H is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
属性
IUPAC Name |
2,4-dimethoxy-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)16(11(3)4)15(17)13-8-7-12(18-5)9-14(13)19-6/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDHZTSOMKXQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

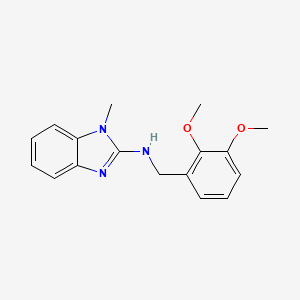
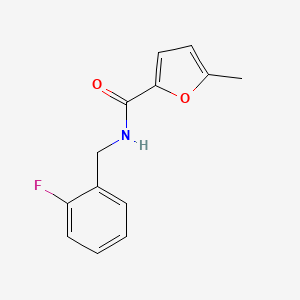
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)
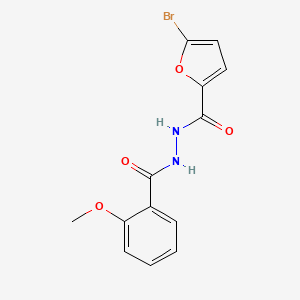
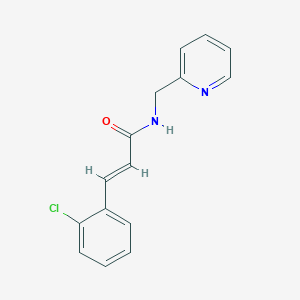
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)


![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)
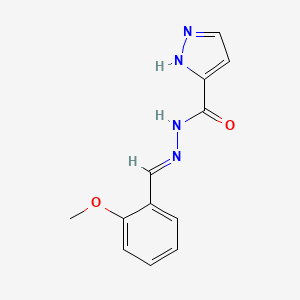
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)